(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a 2-azabicyclo[2.2.2]octane core, which is a nitrogen-containing bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 2-azabicyclo[2.2.2]octane scaffold, which can be achieved through various synthetic methodologies . These methodologies often involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The tert-butoxycarbonyl group can also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(1S,3S,4S)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid: This compound has a similar core structure but includes difluoro substitutions, which can alter its chemical properties and reactivity.
8-azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids and has significant biological activity.
Uniqueness
The uniqueness of (1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. These features make it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(1S,3S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10-/m0/s1 |
InChI Key |
XMWGGNBDLXJXJZ-XKSSXDPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=O)C2 |
Origin of Product |
United States |
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